molecular formula C12H22O3 B3419371 Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- CAS No. 142675-43-2

Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-

Cat. No.: B3419371
CAS No.: 142675-43-2
M. Wt: 214.30 g/mol
InChI Key: FNYWFRSQRHGKJT-UHFFFAOYSA-N
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Description

Contextualizing the Academic Significance of Highly Branched Oxetane (B1205548) Structures in Contemporary Chemistry

The academic significance of highly branched oxetane structures, such as the 3,3-disubstituted pattern found in Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, has expanded dramatically in recent years. semanticscholar.org Initially viewed as a chemical curiosity, the oxetane motif is now recognized as a valuable tool in drug discovery and medicinal chemistry. semanticscholar.orgnih.gov The incorporation of an oxetane ring into a larger molecule can profoundly and beneficially influence its physicochemical properties. acs.org

Research has demonstrated that the compact, polar, and three-dimensional nature of the oxetane ring can lead to improved aqueous solubility, enhanced metabolic stability, and modulated lipophilicity. nih.govacs.org The strained C–O–C bond angle, a consequence of the four-membered ring, results in a ring strain of approximately 25.5 kcal/mol, which influences the molecule's conformation and reactivity. nih.gov

Highly substituted oxetanes, particularly those with a 3,3-disubstitution pattern, are of special interest. semanticscholar.org This substitution pattern can sterically hinder pathways for nucleophilic attack, rendering these structures more stable towards ring-opening compared to other substitution patterns. nih.gov They have been successfully employed as bioisosteres for commonly used chemical groups like gem-dimethyl and carbonyl moieties. semanticscholar.orgacs.org Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically weak spots in a drug candidate without the associated unfavorable increase in lipophilicity. semanticscholar.orgacs.org This allows for the fine-tuning of a molecule's properties to enhance its drug-like characteristics. acs.org

Table 2: Influence of Oxetane Motif Incorporation on Molecular Properties

Property Affected General Outcome Rationale
Aqueous Solubility Increased The polar nature of the ether linkage enhances hydrophilicity. nih.govacs.org
Metabolic Stability Increased Can serve as a stable replacement for metabolically vulnerable groups (e.g., gem-dimethyl). acs.orgacs.org
Lipophilicity (LogD) Reduced The polar core can increase steric bulk without a corresponding large increase in lipophilicity. nih.gov
Molecular Geometry Increased Three-Dimensionality The sp³-rich, puckered ring structure moves away from flat aromatic structures, accessing new chemical space. nih.gov

| Basicity of Proximal Amines | Reduced | The inductive electron-withdrawing effect of the oxetane ring can lower the pKa of nearby basic groups. nih.govacs.org |

Historical Trajectories and Milestones in the Research and Development of Functionalized Oxetane Derivatives

The study of oxetanes dates back to the 19th century, with the first synthesis of the parent, unsubstituted oxetane reported in the 1870s. nih.gov For many years, this class of heterocycles remained largely an academic curiosity, perceived as synthetically challenging and having uncertain reactivity that lies between the highly reactive oxiranes (epoxides) and the stable tetrahydrofurans (THFs). chemrxiv.org

A significant turning point, often described as a "rediscovery" of the oxetane ring, occurred in the mid-2000s. acs.org A highly influential 2006 report by Carreira and colleagues demonstrated the value of 3,3-disubstituted oxetanes as bioisosteres for gem-dimethyl groups in medicinal chemistry. illinois.edu This work ignited an "oxetane rush," transforming the scaffold from an obscure heterocycle into a valuable motif for contemporary drug discovery. semanticscholar.orgacs.org

This renewed interest spurred the development of novel synthetic methodologies. Key milestones include the advancement of Paternò–Büchi [2+2] photocycloadditions and transition metal-catalyzed formal [2+2] cycloadditions for constructing the oxetane skeleton. nih.govmagtech.com.cn Furthermore, the development of synthetic routes to versatile building blocks like oxetan-3-one provided access to a wide array of functionalized derivatives through well-established ketone chemistry. chemrxiv.org These advancements have enabled the synthesis of increasingly complex structures, including bifunctional molecules like Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, and have solidified the role of functionalized oxetanes in modern organic synthesis. rsc.org The discovery of the oxetane ring in the potent anticancer agent Paclitaxel (Taxol) also underscored the biological relevance of this structural motif and spurred research into its biosynthesis. magtech.com.cnresearchgate.net

Identification of Key Research Gaps and Emerging Challenges in the Field of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- Chemistry

Despite significant progress, the chemistry of oxetanes, including specific derivatives like Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, faces several challenges and contains key research gaps. A primary obstacle remains the synthetic accessibility of diverse and complex oxetane structures. nih.govrsc.org While methods have improved, the synthesis of certain substitution patterns, particularly 3,3-disubstituted oxetanes, can still present a higher synthetic burden compared to more common heterocycles. semanticscholar.org

A persistent challenge is the inherent propensity of the oxetane ring to undergo ring-opening, especially under acidic conditions. nih.govchemrxiv.org While 3,3-disubstitution generally enhances stability, it is not an absolute guarantee, and predicting the stability of a given oxetane within a complex molecule remains difficult. nih.govacs.org This potential instability can be a liability in multi-step syntheses and for in-vivo applications. acs.org

Furthermore, the range of commercially available oxetane building blocks is still somewhat limited, which can constrain the diversity of structures readily accessible to researchers. nih.gov There is a need for new, practical, and efficient methodologies for constructing and manipulating oxetane stereocenters to fully exploit their potential in creating novel three-dimensional molecules. researchgate.net

Specifically for Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, a significant research gap exists. While its role as a monomer in polymerization is established, its broader synthetic utility and potential applications in other fields like medicinal chemistry are largely unexplored in academic literature. cymitquimica.com Detailed studies on its specific reactivity, its potential as a bivalent scaffold for linking molecular fragments, or its own biological activity profile are lacking. This highlights an opportunity for future research to investigate the unique properties and potential applications of this highly branched, bifunctional oxetane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane
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InChI

InChI=1S/C12H22O3/c1-3-11(5-13-6-11)9-15-10-12(4-2)7-14-8-12/h3-10H2,1-2H3
Source PubChem
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InChI Key

FNYWFRSQRHGKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1(COC1)COCC2(COC2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
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DSSTOX Substance ID

DTXSID9075402
Record name Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
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Molecular Weight

214.30 g/mol
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Physical Description

Liquid
Record name Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
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CAS No.

142675-43-2, 18934-00-4
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Record name Bis(3-ethyl-3-oxetanylmethyl) ether
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Record name Oxetane, 3,3'-(oxybis(methylene))bis(3-ethyl-
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Record name Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
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Record name Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
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Record name 3,3'-(oxydimethanediyl)bis(3-ethyloxetane)
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Synthetic Methodologies and Strategic Derivatization of Oxetane, 3,3 Oxybis Methylene Bis 3 Ethyl

Functional Group Interconversion and Targeted Derivatization

Role of Lewis Acids and Brønsted Acids in Catalyzing ROP

Both Lewis and Brønsted acids are fundamental to catalyzing the ROP of oxetanes. researchgate.net

Brønsted Acids (e.g., H₂SO₄, HClO₄, triflic acid) act as proton donors. They initiate polymerization by directly protonating the oxygen atom of the oxetane (B1205548) ring, creating the active oxonium ion species. The Brønsted acids generated from PAGs are the true initiators in photopolymerization systems. researchgate.net

Lewis Acids (e.g., BF₃, SnCl₄, AlCl₃) act as electron pair acceptors. They typically require a co-initiator, such as water or an alcohol, to generate the initiating protonic acid. researchgate.net The Lewis acid coordinates to the oxygen of the co-initiator, increasing its acidity and facilitating the release of a proton. The Lewis acid then forms a stable, complex counter-anion (e.g., [BF₃OH]⁻), which is crucial for stabilizing the propagating cationic center and preventing premature termination. researchgate.netpatsnap.com In some cases, bifunctional catalysts containing both Lewis and Brønsted acid sites are used to achieve synergistic effects. acs.org

The choice between a Lewis and Brønsted acid system can influence the reaction kinetics and the structure of the resulting polymer. Lewis acid systems often provide better control over the polymerization by creating a less nucleophilic, more stable counter-ion.

Impact of Co-catalysts and Additives on Polymerization Kinetics and Selectivity

Co-catalysts:

Lewis acids are frequently employed as co-initiators in the cationic ROP of cyclic ethers. While specific studies detailing a wide range of Lewis acids for DOX are limited, the principles of their function are well-established. Stronger Lewis acids can enhance the rate of initiation by more effectively generating the initial cationic species. However, the choice of Lewis acid and its concentration must be carefully optimized, as an excessively high concentration or a very strong Lewis acid can lead to uncontrolled polymerization and the formation of undesired side products.

Additives:

Co-monomers: The copolymerization of DOX with other cyclic ethers or epoxides is a common strategy to tailor the properties of the final polymer. For instance, the addition of difunctional epoxides can influence the polymerization kinetics. Studies have shown that increasing the concentration of DOX in copolymerizations with certain epoxides can lead to an increased conversion of the epoxide monomer. rsc.org This suggests a "kick-started" or synergistic effect where the more reactive oxetane can facilitate the polymerization of the less reactive comonomer. In the cationic photopolymerization of cyclic esters, DOX has been observed to react the fastest among several crosslinkers, achieving the highest final storage modulus. tuwien.at

Diols and Polyols: Hydroxyl-containing compounds, such as diols and polyols, can act as chain transfer agents in cationic ROP. This process involves the reaction of the growing polymer chain with a hydroxyl group, leading to the termination of that chain and the generation of a new proton, which can then initiate a new polymer chain. This can influence the molecular weight distribution and the crosslink density of the resulting network. The presence of these additives can also impact the flexibility and other mechanical properties of the cured material.

Proton Traps/Scavengers: The presence of basic impurities can hinder or inhibit cationic polymerization by neutralizing the acidic initiators or the propagating cationic species. While specific studies on the effect of proton traps on DOX polymerization are not readily available, it is a general principle in cationic polymerization that their addition can be used to control the reaction rate and, in some cases, improve the selectivity by preventing side reactions.

The following table summarizes the general effects of different additives on the ROP of DOX:

Additive TypeGeneral Effect on PolymerizationReference
Epoxy Co-monomersCan accelerate the overall polymerization rate and increase final conversion. rsc.org
Diols/PolyolsAct as chain transfer agents, influencing molecular weight and network structure.
Proton TrapsCan control the reaction rate and potentially improve selectivity by neutralizing acidic species.

Real-Time Reaction Dynamics and Spectroscopic Monitoring of Polymerization Processes

To gain a deeper understanding of the polymerization kinetics and mechanism of DOX, in-situ monitoring techniques are invaluable. These methods allow for the real-time tracking of monomer consumption and polymer formation without the need for quenching the reaction and taking discrete samples.

In-Situ Spectroscopic Techniques for Tracking Polymerization Progress

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy:

RT-FTIR is a powerful technique for monitoring the ROP of oxetanes. The progress of the polymerization can be followed by observing the decrease in the intensity of the characteristic absorption band of the oxetane ring. For oxetanes, this is typically the C-O-C stretching vibration of the ether linkage within the ring. In studies of similar oxetane systems, this technique has been successfully employed to monitor the kinetics of photochemically initiated cationic polymerization. radtech.org For DOX, one would monitor the disappearance of the specific oxetane ring absorbance to determine the rate of polymerization and the final monomer conversion.

Raman Spectroscopy:

Raman spectroscopy is another effective tool for the real-time monitoring of polymerization reactions. It is particularly advantageous for bulk polymerization and for systems in aqueous media, as the Raman signal of water is weak. For oxetane monomers, the reaction can be monitored by following the decrease in the intensity of a characteristic Raman peak associated with the oxetane ring vibration. A stable peak from a non-reacting functional group within the monomer, such as a C-H bending or stretching mode, can be used as an internal standard to accurately quantify the conversion. For example, in the Raman monitoring of other oxetane polymerizations, the oxetane ring peak around 1150 cm⁻¹ is often used as the reaction peak, while a peak from an aliphatic or aromatic group serves as the reference. nih.gov

The table below outlines the key spectroscopic peaks that can be utilized for monitoring the ROP of DOX:

Spectroscopic TechniqueMonitored PeakChange During Polymerization
RT-FTIROxetane ring C-O-C stretchDecrease in absorbance
Raman SpectroscopyOxetane ring vibrationDecrease in intensity

Investigation of Chain Growth, Transfer, and Termination Events

Chain Growth:

The propagation step in the cationic ROP of oxetanes involves the nucleophilic attack of a monomer molecule on the active cationic center at the end of the growing polymer chain. This regenerates the active center on the newly added monomer unit, allowing the chain to continue to grow. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the nature of the counter-ion associated with the cationic center.

Chain Transfer:

Termination:

Termination reactions lead to the irreversible deactivation of the growing polymer chains. In cationic ROP, termination can occur through various mechanisms, including combination with the counter-ion, reaction with impurities (such as water), or rearrangement of the active center. In photochemically initiated systems, the concentration and type of photoinitiator can also influence termination events. For a crosslinking monomer like DOX, the vitrification of the system, where the polymer network becomes glassy and restricts the mobility of the reactants, can also lead to a practical termination of the polymerization before full conversion is reached.

Understanding these fundamental events is critical for controlling the polymerization of DOX to achieve desired material properties for various applications, including advanced coatings, adhesives, and 3D printing resins.

Compound Names Table

AbbreviationFull Chemical Name
DOXOxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-

Reaction Mechanisms, Kinetics, and Ring Opening Polymerization Rop Studies of Oxetane, 3,3 Oxybis Methylene Bis 3 Ethyl

Mechanistic Investigations of Oxetane (B1205548) Ring-Opening Reactions

The high ring strain energy of the four-membered oxetane ring (approximately 107 kJ/mol), comparable to that of epoxides, combined with the higher basicity of its ether oxygen, makes it highly susceptible to ring-opening reactions, particularly through cationic mechanisms.

Cationic Ring-Opening Polymerization: Initiator Systems and Propagation Mechanisms

Cationic Ring-Opening Polymerization (CROP) is the most prevalent and extensively studied method for polymerizing DOX and other oxetanes. The process is typically initiated by strong electrophiles, such as protons generated from Brønsted acids or carbocations from Lewis acids. Photoacid generators (PAGs), like onium salts, are widely used for UV-curing applications, where irradiation generates a strong acid that initiates polymerization.

The mechanism proceeds in several steps:

Initiation: The initiator (e.g., H⁺) attacks the oxygen atom of the oxetane ring, forming a protonated, highly reactive tertiary oxonium ion.

Propagation: A neutral oxetane monomer attacks the electrophilic carbon atom of the activated oxonium ion in an Sɴ2-type reaction. This opens the ring and regenerates the oxonium ion at the new chain end. rsc.org The propagation continues, building a polyether backbone.

Two primary propagation mechanisms are in competition during the CROP of oxetanes:

Activated Chain End (ACE) Mechanism: The growing polymer chain carries the positive charge on the terminal oxonium ion, which then reacts with an incoming neutral monomer.

Activated Monomer (AM) Mechanism: A protonated monomer becomes the reactive species, which is then attacked by the neutral hydroxyl end-group of a growing polymer chain. This mechanism can be significant in systems containing hydroxyl groups. researchgate.net

A key kinetic feature in the polymerization of 3,3-disubstituted oxetanes is the formation of a stable, long-lived tertiary oxonium ion intermediate. radtech.org This intermediate can slow the subsequent ring-opening step, leading to an induction period. The rate-determining step is often the ring-opening of this stable intermediate, which requires overcoming a significant energy barrier. radtech.org Once initiated, the polymerization is typically rapid and exothermic. radtech.org

ParameterCationic ROP of Oxetanes
Driving Force High ring strain (~107 kJ/mol) radtech.org
Common Initiators Photoacid generators (e.g., onium salts), Lewis Acids (BF₃·OEt₂), Brønsted Acids researchgate.net
Mechanism Formation of tertiary oxonium ion radtech.org
Propagation Primarily Activated Chain End (ACE); Activated Monomer (AM) also possible researchgate.net
Kinetic Feature Potential for an induction period due to stable oxonium ion intermediate radtech.org

Anionic and Radical Approaches to Oxetane Ring-Opening and Polymerization

While less common than cationic methods, anionic ring-opening polymerization (AROP) of oxetanes has been successfully demonstrated, particularly for monomers containing hydroxyl groups. radtech.org The initiation is typically achieved using strong bases. For instance, potassium tert-butoxide (t-BuOK) in the presence of a crown ether like 18-crown-6 (B118740) can effectively initiate the polymerization of hydroxymethyl-substituted oxetanes. researchgate.netradtech.org Another reported system for the controlled anionic polymerization of oxetane involves a tetraoctylammonium bromide/trialkylaluminum initiator. rsc.org AROP of oxetanes can also be used to create alternating copolymers, for example, with cyclic carboxylic anhydrides. radtech.org

Radical-initiated ring-opening polymerization is not a common or well-documented pathway for oxetanes like DOX. The stability of the ether linkage makes it less susceptible to homolytic cleavage by radical species under typical polymerization conditions. The literature predominantly focuses on ionic mechanisms for oxetane ring-opening.

Controlled/Living Polymerization Techniques for Precision Polymer Synthesis

Achieving a controlled or "living" polymerization, where chain termination and transfer reactions are minimized, is crucial for synthesizing polymers with well-defined molecular weights, narrow polydispersity, and complex architectures.

Living cationic polymerization of oxetanes has been achieved by establishing an equilibrium between active ionic propagating species (oxonium ions) and dormant covalent species. wikipedia.org This equilibrium, where the rate of exchange is much faster than the rate of propagation, allows for controlled chain growth. wikipedia.org The use of 1,4-dioxane (B91453) as a solvent has been shown to prevent intra- and intermolecular transfer reactions, enabling the synthesis of high molecular weight polyoxetane with a narrow molecular weight distribution. acs.org This control is based on a proposed mechanism where a stable, "strain-free" dormant species is reversibly converted into a reactive "propagating" center by the monomer itself. acs.org

Techniques for living cationic polymerization often involve binary initiator systems, such as a protonic acid combined with a Lewis acid, which can stabilize the counterion and control the reactivity of the propagating species. rsc.org

Analysis of Polymerization Initiators and Catalytic Species

The choice of initiator or catalyst is paramount as it dictates the polymerization mechanism, kinetics, and the properties of the final polymer network.

Design and Performance Evaluation of Novel Initiator Architectures

Significant research has focused on developing novel initiators, particularly for photopolymerization, to enhance efficiency and control. Onium salts, such as diaryliodonium and triarylsulfonium salts, are highly effective photoacid generators (PAGs). google.comresearchgate.net Upon UV irradiation, these compounds undergo irreversible photolysis to produce a strong Brønsted acid that initiates CROP. researchgate.net

The performance of these initiators is heavily dependent on the nature of the non-nucleophilic counter-anion (e.g., SbF₆⁻, PF₆⁻, B(C₆F₅)₄⁻). researchgate.net Recent innovations include the development of PAGs based on the tetrakis(perfluoro-t-butyloxy)aluminate anion, which have shown advantageous reactivity compared to common onium salt PAGs. rsc.org Redox initiator systems, such as a diaryliodonium salt paired with Sn(II), can also be employed for the in-situ generation of active cationic initiators without light. researchgate.net

Initiator TypeExample(s)ActivationApplication
Photoacid Generators (PAGs) Diaryliodonium salts, Triarylsulfonium salts google.comrsc.orgUV IrradiationUV-curable coatings, inks, adhesives
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂) researchgate.netThermal/ChemicalBulk or solution polymerization
Anionic Initiators Potassium tert-butoxide/18-crown-6 researchgate.netradtech.orgThermal/ChemicalSynthesis of functional polyethers
Redox Initiators Diaryliodonium Salt/Sn(II) researchgate.netChemicalIn-situ initiator generation

Advanced Spectroscopic and Structural Elucidation of Oxetane, 3,3 Oxybis Methylene Bis 3 Ethyl and Its Polymeric Derivatives

High-Resolution Spectroscopic Techniques for Molecular Structure and Conformation

High-resolution spectroscopic methods are indispensable for the precise determination of the chemical structure, connectivity, and conformational details of Oxetane (B1205548), 3,3'-[oxybis(methylene)]bis[3-ethyl- and its oligomeric and polymeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the ethyl groups (triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene protons of the oxetane rings, and the methylene protons of the oxybis(methylene) bridge are expected. The integration of these signals would confirm the proton count for each unique environment.

The ¹³C NMR spectrum provides complementary information, with separate resonances for the methyl and methylene carbons of the ethyl groups, the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, and the methylene carbons of the ether linkage.

Upon cationic ring-opening polymerization, significant changes in the NMR spectra are observed. The signals corresponding to the strained oxetane ring protons and carbons diminish and are replaced by new signals characteristic of the resulting polyether backbone. The appearance of new resonances in the ether region of the spectrum confirms the formation of the polymer chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-

Protons Predicted Chemical Shift (ppm) Multiplicity
-CH₃ (ethyl) ~0.9 Triplet
-CH₂- (ethyl) ~1.6 Quartet
Oxetane -CH₂- ~4.3 - 4.5 Singlet/AB quartet

Table 2: Predicted ¹³C NMR Chemical Shifts for Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-

Carbon Predicted Chemical Shift (ppm)
-CH₃ (ethyl) ~8
-CH₂- (ethyl) ~25
Quaternary C (oxetane) ~40
Oxetane -CH₂- ~78

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- and to monitor the polymerization process.

The IR spectrum of the monomer is expected to show characteristic absorption bands for the C-H stretching of the alkyl groups, the asymmetric and symmetric stretching of the C-O-C bonds of the strained oxetane ring (typically around 980 cm⁻¹), and the C-O-C stretching of the central ether linkage. Raman spectroscopy provides complementary information, with strong signals for the symmetric vibrations of the molecule.

During polymerization, the characteristic absorption band of the oxetane ring diminishes in intensity, while a broad band corresponding to the ether linkages of the polymer backbone appears, confirming the ring-opening reaction.

Table 3: Characteristic Infrared and Raman Bands for Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (alkyl) Stretching 2850 - 3000
C-O-C (oxetane) Ring breathing/stretching ~980

Mass Spectrometry for Oligomer Characterization and End-Group Profiling

Mass spectrometry is a valuable technique for determining the molecular weight of the monomer and for characterizing the oligomers formed during the initial stages of polymerization. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to obtain the mass-to-charge ratio of the molecular ion, confirming the monomer's identity.

In the analysis of the polymer, mass spectrometry can reveal the distribution of oligomer masses and provide insights into the end-groups of the polymer chains, which can be influenced by the initiator and termination steps of the polymerization reaction.

X-ray Diffraction and Electron Microscopy for Higher-Order Structural Analysis

While spectroscopic techniques provide detailed molecular-level information, X-ray diffraction and electron microscopy are crucial for understanding the higher-order structure and morphology of the polymeric derivatives of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

For the monomer, if a suitable single crystal can be grown, single-crystal X-ray diffraction can provide the most precise and unambiguous determination of its three-dimensional molecular structure. This technique yields accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, it reveals how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as van der Waals forces.

Wide-Angle and Small-Angle X-ray Scattering (WAXS/SAXS) for Polymeric Morphology

For the polymeric derivatives, Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for probing the morphology over different length scales.

WAXS provides information about the crystalline structure of the polymer. A sharp, well-defined diffraction pattern indicates a high degree of crystallinity, while a broad, amorphous halo suggests a lack of long-range order. The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystalline regions.

SAXS, on the other hand, probes larger-scale structures, on the order of nanometers to micrometers. It is particularly useful for characterizing the morphology of semi-crystalline polymers, providing information on the size, shape, and arrangement of crystalline lamellae and amorphous regions.

Together, WAXS and SAXS offer a comprehensive picture of the solid-state morphology of the polymer, which is critical for understanding its mechanical, thermal, and optical properties.

Table 4: Summary of Compounds Mentioned

Compound Name
Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Microstructural Features

A comprehensive review of scientific literature did not yield specific studies employing Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for the detailed microstructural analysis of homopolymers derived from Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-. While this monomer, also known as bis(3-ethyl-3-oxetanylmethyl) ether, is utilized in the formulation of UV-curable coatings and resins, detailed research findings and data tables focusing on the specific microstructural features of its homopolymer are not available in the reviewed sources.

General principles of polymer characterization suggest that TEM and SEM are powerful techniques for investigating the morphology of polymer networks. For polymers derived from difunctional monomers like Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, these techniques could potentially reveal information about the cross-linking density, the presence of phase-separated domains, or the surface topography of cured films. However, without specific experimental results, a detailed analysis is not possible.

Future research in this area would be valuable to understand the structure-property relationships of these materials. Hypothetically, such studies could generate data on:

Cross-sectional Analysis (SEM): By examining a fracture surface, insights into the bulk morphology of the polymer network could be gained. This might include information on the uniformity of the cross-linking.

Nanoscale Structure (TEM): For copolymers or polymer blends containing poly(3,3'-[oxybis(methylene)]bis[3-ethyl-oxetane]), TEM could be used to visualize phase separation and determine the size and distribution of different domains. For the homopolymer, TEM could potentially be used to study variations in electron density related to the cross-linked network, although this would likely require specialized staining techniques.

Table 4.2.3.1: Hypothetical Data from SEM Analysis of Cured Poly(3,3'-[oxybis(methylene)]bis[3-ethyl-oxetane])

FeatureObservation
Surface Roughness (Ra)Data not available in current literature
Surface DefectsData not available in current literature
Fracture SurfaceData not available in current literature

Table 4.2.3.2: Hypothetical Data from TEM Analysis of Cured Poly(3,3'-[oxybis(methylene)]bis[3-ethyl-oxetane])

FeatureObservation
Domain SizeData not available in current literature
Phase MorphologyData not available in current literature
Interfacial ThicknessData not available in current literature

It is important to reiterate that the tables above are presented as a template for the type of data that could be generated from future experimental work and are not based on existing research findings. The absence of such data in the current body of scientific literature highlights a gap in the full characterization of polymers derived from this specific oxetane monomer.

Computational Chemistry and Theoretical Modeling of Oxetane, 3,3 Oxybis Methylene Bis 3 Ethyl Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods are crucial for understanding the fundamental chemical processes that govern the behavior of Oxetane (B1205548), 3,3'-[oxybis(methylene)]bis[3-ethyl- and its derivatives.

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of chemical reactions, including polymerization. While specific DFT studies on the ring-opening polymerization of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- are not extensively documented in publicly available literature, the general mechanism for cationic ring-opening polymerization of oxetane derivatives has been investigated using these methods.

These studies reveal that the polymerization is initiated by an acid, leading to the formation of an oxetane cation. The reaction then proceeds via the nucleophilic attack of the oxygen atom of a neutral oxetane monomer on a carbon atom of the cationic oxetane ring. DFT calculations, often using functionals like B3LYP, are instrumental in mapping the potential energy surface of this reaction. This allows for the identification of transition states and the calculation of activation energies for the initiation and propagation steps. For instance, investigations into the polymerization of oxetane cation series compounds have shown that the activation energy in the initial step is very low, suggesting that once initiated, the polymerization can proceed readily.

Table 1: Application of DFT in Studying Oxetane Polymerization
Computational MethodBasis SetFocus of StudyKey Findings
B3LYP6-31G(d,p)Ring-opening polymerization mechanism of oxetane cationsLow activation energy for the initial polymerization step.
MP26-311++G(d,p)Geometrical parameters of reactants, transition states, and productsOptimization of molecular geometries along the reaction pathway.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for accurate conformational analysis and the prediction of spectroscopic properties. The four-membered oxetane ring is not planar and exhibits a puckered conformation. The introduction of substituents, such as the ethyl groups in Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, can influence the degree of this puckering due to steric interactions.

The properties of polymers derived from Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- are significantly influenced by the intermolecular forces between the polymer chains. These forces dictate how the chains pack together and, consequently, the bulk properties of the material. The primary intermolecular forces in such polyethers are:

Van der Waals forces (Dispersion forces): These are present in all molecules and arise from temporary fluctuations in electron density. For large polymer molecules, the cumulative effect of these forces can be substantial.

Computational methods can be used to estimate the magnitude of these interactions. By modeling dimers or larger clusters of polymer segments, the interaction energies can be calculated. This information is crucial for predicting the self-assembly behavior of the polymers, such as their tendency to form crystalline or amorphous structures.

Molecular Dynamics (MD) Simulations for Polymer Behavior and Interactions

While quantum chemical methods are excellent for studying the details of chemical reactions and small molecular systems, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of large systems like polymers over longer timescales.

MD simulations model the movement of atoms in a polymer chain over time based on a classical force field. These simulations provide a dynamic picture of the polymer, allowing for the investigation of various properties. For polymers of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, MD simulations could be used to study:

Chain conformation and flexibility: How the polymer chains fold and move in the melt or in solution.

Radius of gyration: A measure of the size of the polymer coil.

Mean squared displacement: This can be used to determine the mobility of the polymer chains and calculate diffusion coefficients.

Entanglements: How the long polymer chains become physically intertwined, which significantly affects the mechanical properties of the material.

While specific MD studies on polymers of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- are not prominent in the literature, simulations of other polyethers, such as poly(2,6-dimethyl-1,4-phenylene ether), have been performed to understand their structure and dynamics in blends. These studies provide a framework for how MD can be applied to the polyether system .

Table 2: Properties Investigated by MD Simulations of Polyethers
PropertyDescriptionRelevance
Radial Distribution Function (RDF)Describes how the density of surrounding matter varies as a function of distance from a point.Provides insight into the local packing and structure of polymer chains.
Radius of Gyration (Rg)The root mean square distance of the atoms from the center of mass of the polymer chain.Indicates the compactness and overall size of the polymer coil.
Mean Squared Displacement (MSD)Measures the average distance a particle travels over time.Used to characterize the mobility and diffusion of polymer chains.

MD simulations are also a valuable tool for understanding how these polymers interact with other substances, such as solvents or surfaces. By explicitly including solvent molecules or a surface in the simulation box, it is possible to model:

Solvation of the polymer: How the polymer chains are surrounded by solvent molecules and the energetics of this interaction. This is important for predicting solubility.

Adsorption on surfaces: The conformation of polymer chains when they are in contact with a surface and the strength of the polymer-surface adhesion.

Experimental studies on related hyperbranched polyoxetanes, such as those derived from 3-ethyl-3-(hydroxymethyl)oxetane, have shown good adhesion to polar substrates. mdpi.comnih.govresearchgate.net MD simulations could provide a molecular-level understanding of the interactions driving this adhesion. For instance, simulations could reveal the role of the ether oxygen atoms in forming favorable interactions with polar surfaces.

Prediction of Macroscopic Properties from Atomic-Level Simulations

The prediction of macroscopic material properties from the fundamental interactions of atoms and molecules is a cornerstone of modern computational materials science. For systems based on the monomer Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, atomic-level simulations, particularly molecular dynamics (MD), provide a powerful lens to understand and forecast the behavior of the resulting polymers. MD simulations model the physical movements of atoms and molecules over time, allowing for the calculation of bulk properties from the collective behavior of these particles mdpi.commdpi.com.

The process begins with the construction of a realistic, atomistic model of the polymer. A number of monomer units are computationally polymerized to create polymer chains, which are then packed into a simulation cell to achieve a density representative of the amorphous bulk state researchgate.net. This virtual material is then subjected to an equilibration phase, where the system is allowed to relax to a stable, low-energy configuration, mimicking the final state of a real-world material tue.nlresearchgate.net. Following equilibration, "production" simulations are run under specific conditions (e.g., constant temperature and pressure), from which time-averaged macroscopic properties are extracted mdpi.com.

Key properties that can be reliably predicted for polyoxetane systems include:

Density: Calculated directly from the volume of the equilibrated simulation cell and the total mass of the enclosed atoms.

Glass Transition Temperature (Tg): Determined by simulating the polymer at various temperatures and observing the change in properties like density or specific volume. A distinct change in the slope of the volume-temperature curve indicates the transition from a glassy to a rubbery state nsf.govplos.orgchemrxiv.org.

Mechanical Properties: Properties such as Young's modulus, bulk modulus, and shear modulus can be calculated by applying small deformations to the simulation cell and measuring the resulting stress tensor. This simulates the response of the material to mechanical loading researchgate.net.

While specific simulation data for polymers derived from Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- are not widely available in published literature, the established methodologies for polyethers and other engineering polymers provide a clear framework. The accuracy of these predictions is highly dependent on the quality of the force field—a set of parameters that defines the potential energy of the system. For polyether systems, force fields like OPLS (Optimized Potentials for Liquid Simulations) have been used effectively researchgate.net. The table below illustrates typical results from MD simulations for a related polyether, demonstrating the strong agreement often achieved between simulated and experimental values.

PropertySimulated ValueExperimental ValuePolymer System (Example)
Density (g/cm³) at 298 K1.281.30Poly(ether-ether-ketone) (PEEK)
Glass Transition Temperature (K)410419Poly(ether-ether-ketone) (PEEK)
Young's Modulus (GPa)3.94.1Crosslinked Epoxy Resin

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Functionalized Oxetane-Derived Materials

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that correlate the structural features of molecules with their physical properties or biological activities wikipedia.org. In polymer science, QSPR provides an invaluable tool for predicting the performance of new materials based solely on the chemical structure of their constituent monomers, thereby accelerating materials discovery and reducing the need for extensive empirical testing rsc.orgaip.orgresearchgate.net. For materials derived from functionalized oxetanes, QSPR can guide the design of polymers with tailored thermal, mechanical, and optical characteristics.

The fundamental principle of QSPR is that the properties of a material are intrinsically linked to its molecular structure. This relationship can be expressed as:

Property = f(Molecular Descriptors)

Here, molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties rsc.orgmi-6.co.jp.

Development of Predictive Models for Polymer Performance and Functional Attributes

The development of a robust QSPR model is a systematic process. It begins with the compilation of a dataset of polymers for which the property of interest has been experimentally measured. For each polymer in the dataset, a set of molecular descriptors is calculated based on the structure of its repeating monomer unit nih.gov. Because the full polymer structure is large and complex, descriptors are typically derived from the monomer, which serves as a proxy for the entire chain nih.govtandfonline.com.

Machine learning algorithms are then employed to establish a mathematical relationship between the descriptors (input) and the property (output). Common techniques include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the property to the most influential descriptors plos.org.

Partial Least Squares (PLS) Regression: A statistical method suitable for cases where the number of descriptors is large or when descriptors are correlated with each other tandfonline.com.

Support Vector Machines (SVM) and Artificial Neural Networks (ANN): More advanced machine learning models capable of capturing complex, non-linear relationships between structure and property mdpi.com.

Once a model is created, it undergoes rigorous validation to ensure its predictive power and robustness wikipedia.org. This involves testing the model's ability to predict the properties of polymers that were not included in the initial training set researchgate.net. A validated model can then be used to screen virtual libraries of novel oxetane-based monomers to identify candidates with desired performance attributes, such as high glass transition temperatures or specific mechanical strengths, before they are synthesized in a lab researchgate.net.

For instance, a hypothetical linear QSPR model for predicting the glass transition temperature (Tg) of a series of polyoxetanes might take the following form, based on common findings in polymer informatics plos.orgresearchgate.net:

Tg (K) = c₀ + c₁(Vm) + c₂(P) - c₃(Nrot)*

Where Vm is the molar volume, P is the molar polarizability, Nrot is the number of rotatable bonds in the monomer, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Correlation of Molecular Descriptors with Mechanical, Thermal, and Optical Properties

The success of any QSPR model hinges on the selection of appropriate molecular descriptors that effectively capture the structural features governing a specific property rsc.orgmi-6.co.jp. These descriptors can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical.

Mechanical Properties: The strength and stiffness of a polymer are related to intermolecular forces and chain mobility. Descriptors that quantify molecular size, shape, and the potential for intermolecular interactions are often crucial.

Correlation: Higher tensile strength and modulus are often correlated with descriptors related to molecular volume, polarizability (indicating stronger van der Waals forces), and the number of hydrogen bond donors/acceptors aip.org. Descriptors that represent chain flexibility, such as the number of rotatable bonds, often show a negative correlation with stiffness.

Thermal Properties: The most commonly modeled thermal property is the glass transition temperature (Tg), which is heavily influenced by chain stiffness, intermolecular forces, and molecular weight.

Correlation: Tg generally increases with descriptors related to molecular weight, molar volume, and cohesive energy density researchgate.net. It tends to decrease with an increase in chain flexibility, which can be captured by descriptors like the number of rotatable bonds or topological indices related to branching plos.orgmdpi.com.

Optical Properties: The refractive index of a polymer is a key optical property, particularly for applications in coatings and lenses. It is primarily dependent on how the material's electron density interacts with light.

The following table details various molecular descriptors and their typical influence on the macroscopic properties of polymers.

Descriptor CategoryDescriptor ExampleRelated Macroscopic PropertyNature of Correlation
ConstitutionalMolecular WeightGlass Transition Temp. (Tg), Tensile StrengthPositive
ConstitutionalNumber of RingsGlass Transition Temp. (Tg)Positive (increases chain rigidity)
TopologicalNumber of Rotatable BondsGlass Transition Temp. (Tg), Young's ModulusNegative (increases chain flexibility)
TopologicalWiener Index (describes branching)Viscosity, TgVariable; more branching can lower Tg
GeometricalMolar Volume / van der Waals VolumeDensity, TgPositive
PhysicochemicalMolar RefractivityRefractive IndexStrongly Positive
PhysicochemicalPolarizabilityRefractive Index, ModulusPositive
ElectronicDipole MomentCohesive Energy, TgPositive

Advanced Applications and Performance Evaluation of Polymers Derived from Oxetane, 3,3 Oxybis Methylene Bis 3 Ethyl

High-Performance Polymer Synthesis for Specialized Engineering and Research Fields

The synthesis of polymers from Oxetane (B1205548), 3,3'-[oxybis(methylene)]bis[3-ethyl-] and its derivatives facilitates the development of materials with tailored properties for demanding applications. The versatility of oxetane chemistry allows for the creation of polymers suitable for electronics, biomedical uses, and advanced industrial systems.

Polymeric Materials for Energy Storage, Conversion, and Electronic Devices

Table 1: Dielectric Properties of Select Polymer Classes Relevant to Electronic Applications This table presents typical dielectric constants for various polymer types to provide context for the development of new dielectric materials, such as those derived from oxetanes.

Material ClassDielectric Constant (ε) Range
Polyimide2.8 – 3.2
Polyarelene ether2.8 – 2.9
Fluorinated polyimide2.5 – 2.9
Polystyrene2.5 – 2.9
Polyethylene (B3416737)2.3 – 2.7

Data sourced from SciSpace. scispace.com

Biomedical and Biocompatible Polymers: Research and Development in Drug Delivery and Tissue Engineering

Oxetane-based polymers are emerging as a versatile platform for biomedical applications, particularly in drug delivery and tissue engineering. mdpi.com Their synthesis can be precisely controlled to produce biocompatible materials. For drug delivery, hyperbranched polyether polyols derived from oxetanes can encapsulate hydrophobic drugs within their core, while the periphery can be functionalized for specific biological targeting.

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM), providing structural support for cell adhesion, proliferation, and differentiation. nih.govnih.gov Biodegradable polymers are often used for these scaffolds, as they degrade over time to be replaced by new tissue. umich.edu The key parameters for a successful scaffold include interconnected porosity, appropriate surface chemistry, and suitable mechanical properties. nih.govumich.edu While specific research on scaffolds made directly from Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-] is nascent, the inherent properties of polyethers make them promising candidates for this field. The ability to functionalize these polymers allows for the tailoring of surface properties to enhance cell attachment and growth. frontiersin.org

Table 2: Characteristics of Oxetane-Derived Polymers in Drug Delivery Research

Polymer SystemKey FeaturesInvestigated Application
Clickable Oxetane-Based PolymersModular platform, allows for targeted drug release, improved solubility.General drug and gene delivery.
PEG-armed Hyperbranched PolyoxetanesHydrophobic core for drug encapsulation, PEGylated periphery for biocompatibility.Anticancer drug delivery.

Information synthesized from multiple sources.

Advanced Coatings, Adhesives, and Encapsulation Technologies

The rapid, controlled polymerization of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-] makes it a highly effective monomer for advanced coatings, adhesives, and encapsulation materials, particularly those cured by UV radiation. specialchem.comchemicalbook.com As a difunctional monomer, it acts as a crosslinker, forming durable polymer networks that provide rigidity and high performance. nanoaxisllc.compcovery.comfulcrumpharma.com These systems are valued for their high curing speed and low viscosity, which simplifies application processes. specialchem.com

In adhesive formulations, oxetane-based resins can be blended with other materials like epoxy resins to enhance curing speed and improve adhesion, especially to plastic substrates. The resulting cured materials exhibit excellent thermal and mechanical properties. Research into novel photosensitive resins derived from oxetane precursors has demonstrated significant improvements in material performance. For example, a resin based on bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane showed high thermal stability and robust mechanical strength after curing. mdpi.com

Table 3: Performance Data for a Cured Oxetane-Derived Photosensitive Resin

PropertyValue
Thermal Stability (TGA)Up to 446 °C
Tensile Strength75.5 MPa
Bending Strength49.5 MPa
Light Transmittance (350-700 nm)> 98%

Data from Yang et al. (2021). mdpi.com

Exploration of Composites and Nanocomposites Utilizing Oxetane-Derived Polymers

The incorporation of fillers and reinforcing agents into polymer matrices is a well-established strategy for creating materials with enhanced properties. The use of oxetane-derived polymers as the matrix phase in composites and nanocomposites is an active area of research, aiming to leverage the inherent strengths of the polymer while introducing new functionalities.

Interfacial Engineering and Adhesion Mechanisms in Polymer Composites

The performance of a polymer composite is critically dependent on the quality of the interface between the polymer matrix and the reinforcing filler (e.g., glass or carbon fibers). researchgate.netresearchgate.net Effective stress transfer from the matrix to the reinforcement is only possible with strong interfacial adhesion. researchgate.net The primary adhesion mechanisms include mechanical interlocking, chemical bonding, and intermolecular forces such as van der Waals forces. mdpi.com

Reinforcement Mechanisms and Enhanced Material Performance Through Nanofillers

The integration of nanofillers, such as carbon nanotubes (CNTs), silica (B1680970) (SiO₂), or MXenes, into a polymer matrix can lead to dramatic improvements in mechanical, thermal, and electrical properties at very low loading levels. iieta.orgmdpi.comrimag.ir The primary reinforcement mechanism is the efficient transfer of applied load from the polymer to the high-strength nanofillers. nih.gov This is facilitated by the extremely high surface area-to-volume ratio of nanoparticles, which maximizes contact with the polymer matrix. mdpi.com

Nanofillers also enhance performance by impeding crack propagation. When a microcrack forms in the matrix, its path can be deflected or arrested by the nanoparticles, dissipating energy and increasing the material's toughness and fracture strength. mdpi.com The effectiveness of reinforcement is highly dependent on the dispersion of the nanofillers within the matrix and the interfacial adhesion. nih.gov Agglomeration of nanoparticles can act as stress concentration points, diminishing the mechanical properties. unsw.edu.au

While extensive studies have been conducted on nanocomposites with epoxy or polyethylene matrices, the principles are directly applicable to oxetane-based polymer systems. The addition of nanofillers is expected to yield significant enhancements in stiffness, strength, and thermal stability. researchgate.netresearchgate.net

Table 4: Illustrative Enhancement of Polymer Properties with Nanofillers This table shows typical improvements in mechanical properties when nanofillers are added to various polymer matrices, demonstrating the potential for reinforcing oxetane-derived polymers.

Polymer MatrixNanofiller (wt%)Property% Improvement
LDPE10% MWCNTsYoung's Modulus89%
LDPE10% MWCNTsTensile Strength56%
Epoxy Resin1.0% MWCNT/ZrO₂Fracture Toughness~31%
TPU6% Carbon BlackTensile Strength111%

Data compiled from multiple sources. mdpi.commdpi.comunsw.edu.au

Specialty Chemical Applications and Functional Materials Development

Polymers derived from Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, also known as bis(3-ethyl-3-oxetanylmethyl) ether, are gaining attention for their potential in creating advanced functional materials. The presence of two reactive oxetane rings in its structure allows for the formation of highly cross-linked polymer networks through cationic ring-opening polymerization (ROP). This characteristic is leveraged in various specialty chemical applications, including the development of sophisticated macromolecular architectures and materials for additive manufacturing.

Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- serves as a valuable monomer in the formulation of polymerizable resins for rapid prototyping and additive manufacturing, particularly in technologies such as stereolithography (SLA) and digital light processing (DLP). These processes rely on the precise, layer-by-layer curing of a liquid photopolymer resin, typically initiated by UV light. The inclusion of this difunctional oxetane in resin formulations offers several advantages rooted in the mechanism of cationic photopolymerization.

One of the primary benefits of using oxetane-based resins is the significantly reduced volume shrinkage upon polymerization compared to materials that cure via free-radical mechanisms, such as acrylates. This lower shrinkage is attributed to the ring-opening mechanism of the oxetane groups, where the breaking of the cyclic monomer and subsequent formation of a linear polymer chain partially compensates for the decrease in volume that typically accompanies polymerization. The result is improved dimensional accuracy and reduced internal stress in the final 3D printed part, which is critical for producing high-precision components.

Furthermore, polymers formed from Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- exhibit excellent mechanical properties and thermal stability, making them suitable for producing durable and functional prototypes and end-use parts. The resulting cross-linked polyether networks can be engineered to possess high hardness and wear resistance.

While extensive data on resins formulated exclusively with Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- is limited in publicly accessible literature, research on related oxetane-based photosensitive resins provides insight into their performance. For instance, a novel photosensitive resin prepared from a modified oxetane, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, has demonstrated significant potential for UV-curing applications. mdpi.com The mechanical and thermal properties of this related resin are summarized in the table below, illustrating the high-performance characteristics achievable with oxetane-based systems.

PropertyValue
Tensile Strength75.5 MPa
Bending Strength49.5 MPa
Thermal Stability (Tmax)446 °C
Light Transmittance (350-700 nm)>98%
Data for a photosensitive resin based on bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, a derivative of the primary compound. mdpi.com

The high reactivity of the oxetane rings, when exposed to a photoinitiator and UV light, allows for rapid curing speeds, which is a crucial factor for efficient additive manufacturing processes. The "living" nature of cationic polymerization also means that the polymerization can continue even after the light source is removed (dark cure), leading to a higher degree of conversion and more complete curing of the material. This ensures that the final printed object has consistent properties throughout its structure.

The unique molecular structure of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- also lends itself to the synthesis of complex, non-linear polymer architectures such as dendrimers, hyperbranched polymers, and star-shaped macromolecules. These materials are of significant interest due to their distinct properties compared to linear polymers, including lower viscosity, higher solubility, and a high density of functional groups.

Hyperbranched Polymers:

The characteristics of hyperbranched polymers synthesized from 3-ethyl-3-hydroxymethyloxetane provide a model for the potential properties of systems incorporating the title compound.

PropertyDescription
Architecture Linear, dendritic, and terminal repeat units confirmed by NMR. researchgate.netusm.edu
Degree of Branching (DB) Can be controlled, with values reported up to 0.48. researchgate.netusm.edu
Solubility Insoluble in water, ether, or THF; soluble in methanol, benzene, chloroform, and DMSO. researchgate.netusm.edu
Molecular Weight Typically low, with values around 500 g/mol reported from MALDI-TOF analysis. researchgate.netusm.edu
Data for hyperbranched polymers synthesized from 3-ethyl-3-hydroxymethyloxetane. researchgate.netusm.edu

Dendrimers and Star-shaped Macromolecules:

The synthesis of dendrimers requires a highly controlled, step-wise reaction sequence to achieve a perfectly branched, monodisperse structure. While oxetane monomers are not traditionally used in the classic divergent or convergent synthesis of dendrimers, the reactive nature of the oxetane ring suggests potential for their inclusion in novel dendritic architectures. For instance, Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- could theoretically act as a core molecule to which dendritic wedges are attached, or as a linking unit in more complex dendritic structures.

Similarly, for the synthesis of star-shaped macromolecules, this difunctional oxetane could be employed in "core-first" or "arming-first" approaches. In a "core-first" method, a multifunctional initiator could be used to simultaneously initiate the ring-opening polymerization of the oxetane from a central point, leading to the formation of a star-shaped polymer. The resulting macromolecules would have a central core with multiple polyether arms radiating outwards. The synthesis of star-shaped copolymers with a hyperbranched poly(3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms has been demonstrated, indicating the feasibility of using oxetane-based cores for such architectures. researchgate.net

The development of these advanced macromolecular structures from Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- opens up possibilities for new functional materials with tailored properties for applications in coatings, drug delivery, and nanotechnology. However, further research is needed to explore and optimize the synthetic routes to these complex polymers using this specific difunctional oxetane.

Biological Interactions and Mechanistic Toxicological Research of Oxetane, 3,3 Oxybis Methylene Bis 3 Ethyl and Its Derivatives

In Vitro and In Vivo Biocompatibility and Biodegradation Research

The biocompatibility and biodegradation of Oxetane (B1205548), 3,3'-[oxybis(methylene)]bis[3-ethyl-], a difunctional oxetane monomer primarily used in the formulation of UV-curable inks, coatings, and resins, are critical aspects for assessing its environmental and biological impact. industrialchemicals.gov.aunih.gov While comprehensive data on the specific cellular and metabolic fate of this compound are limited, information from regulatory assessments and studies on analogous oxetane structures provides insights into its biological interactions.

Cellular Uptake, Subcellular Localization, and Intracellular Fate Studies

Detailed studies on the cellular uptake, subcellular localization, and intracellular fate of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-] are not extensively available in the public domain. The behavior of this compound at the cellular level is largely inferred from its physicochemical properties and its intended application in forming stable polymer networks. As a monomer, its relatively low molecular weight and lipophilic character, indicated by a log Koc of 1.68, suggest a potential for passive diffusion across cell membranes. industrialchemicals.gov.au However, upon polymerization, its mobility and cellular uptake would be drastically reduced. The intracellular fate of the unpolymerized monomer is not well-characterized, but it is anticipated that it would be subject to metabolic processes aimed at detoxification and elimination.

Enzymatic and Non-Enzymatic Biodegradation Pathways in Complex Biological Milieus

The biodegradation of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-] is not expected to be rapid. industrialchemicals.gov.au Its ether linkages and the oxetane rings are generally stable. industrialchemicals.gov.au However, studies on other oxetane-containing compounds suggest that enzymatic pathways could potentially contribute to their breakdown. For instance, some oxetanes can be metabolized by human microsomal epoxide hydrolase, leading to the opening of the oxetane ring to form diols. The stability of the oxetane ring is influenced by the substitution pattern at the 3-position. industrialchemicals.gov.au Given the high water solubility of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-], bioaccumulation is considered unlikely. industrialchemicals.gov.au

Metabolite Identification, Characterization, and Subsequent Biological Impact

Specific metabolites of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-] have not been extensively identified and characterized in published literature. Based on the metabolism of other oxetanes, potential metabolites could include hydroxylated derivatives resulting from the opening of the oxetane ring. The biological impact of such potential metabolites is currently unknown.

Mechanistic Investigations of Biological Response at the Molecular Level

Toxicological assessments provide a general overview of the biological responses to Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-], although detailed mechanistic studies at the molecular level are not widely available.

Elucidation of Molecular Mechanisms of Cytotoxicity, Genotoxicity, and Mutagenicity

Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-] exhibits low acute toxicity via dermal and inhalation routes but is considered harmful if swallowed. industrialchemicals.gov.au It is classified as slightly irritating to the skin and eyes. industrialchemicals.gov.au

In terms of genotoxicity, the compound has been found to be non-mutagenic in bacterial reverse mutation assays (Ames test). industrialchemicals.gov.aumaden.conagaseamerica.com This indicates that it does not induce point mutations in the tested bacterial strains.

Toxicological Endpoint Result Reference
Acute Oral ToxicityHarmful industrialchemicals.gov.au
Acute Dermal ToxicityLow industrialchemicals.gov.au
Acute Inhalation ToxicityLow industrialchemicals.gov.au
Skin IrritationSlightly irritating industrialchemicals.gov.au
Eye IrritationSlightly irritating industrialchemicals.gov.au
Skin SensitizationNot a sensitiser industrialchemicals.gov.au
Mutagenicity (Ames Test)Negative industrialchemicals.gov.aumaden.conagaseamerica.com

Immunological Responses, Hypersensitivity, and Allergic Reactions Associated with Exposure

Based on skin sensitization tests using the Magnusson & Kligman method, Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-] is not classified as a skin sensitizer. industrialchemicals.gov.au This suggests a low potential for inducing allergic contact dermatitis. However, as with many industrial chemicals, direct skin contact should be avoided through the use of appropriate personal protective equipment. chemicalbook.com The broader immunological responses to this compound have not been extensively studied. While epoxy resins, another class of chemicals used in similar applications, are known to be potent skin sensitizers, the available data for this specific oxetane monomer indicates a different toxicological profile in this regard. nih.govdermnetnz.org

Environmental and Ecotoxicological Assessment Research

The environmental and ecotoxicological profile of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- remains largely uncharacterized, with a notable absence of in-depth mechanistic studies.

Aquatic and Terrestrial Ecotoxicity Studies Focusing on Mechanistic Effects on Organisms

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- is classified as harmful to aquatic life with long-lasting effects. nih.govchemicalbook.com This classification suggests that the compound has the potential to cause adverse effects in aquatic ecosystems. However, the specific ecotoxicological data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for representative aquatic organisms, are not available in the public domain.

Furthermore, there is a complete lack of research into the mechanistic effects of this compound on aquatic organisms. Studies that would elucidate how this chemical impacts physiological processes, cellular functions, or developmental stages in aquatic life have not been published. Similarly, there is no available information regarding the terrestrial ecotoxicity of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-, meaning its potential risks to soil-dwelling organisms and terrestrial ecosystems are unknown.

Table 1: GHS Hazard Classification for Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-

Hazard StatementClassificationSource
H412Harmful to aquatic life with long lasting effects nih.govchemicalbook.com

This table is interactive. Click on the source to view more details.

Bioaccumulation and Biotransformation Research in Representative Environmental Organisms

The potential for bioaccumulation of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- in environmental organisms has been inferred from its physical and chemical properties. The compound's high water solubility suggests a low potential for bioaccumulation. Generally, substances that are highly soluble in water are more readily excreted by organisms and are less likely to accumulate in fatty tissues.

Despite this theoretical assessment, there are no published studies that have empirically measured the bioaccumulation of this specific compound in representative environmental organisms such as fish, invertebrates, or algae. Consequently, crucial metrics like the Bioconcentration Factor (BCF) have not been determined.

Similarly, there is a significant knowledge gap regarding the biotransformation (metabolism) of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- in non-mammalian species. While some research exists on the metabolism of oxetane-containing compounds in the context of drug development in humans, where they can be hydrolyzed by microsomal epoxide hydrolase, this information cannot be directly extrapolated to environmental organisms. nih.gov The metabolic pathways and the rate at which this compound is broken down and excreted by aquatic or terrestrial organisms remain uninvestigated.

Environmental Fate and Degradation Pathways of Oxetane, 3,3 Oxybis Methylene Bis 3 Ethyl

Photodegradation Mechanisms and Kinetics in Atmospheric and Aquatic Environments

The primary mechanism for the atmospheric degradation of Oxetane (B1205548), 3,3'-[oxybis(methylene)]bis[3-ethyl- is through its reaction with hydroxyl (OH) radicals. These highly reactive radicals are naturally present in the atmosphere and play a key role in breaking down organic compounds.

Based on predictive modeling using the AOPWIN™ (Atmospheric Oxidation Program for Windows), the atmospheric half-life of this oxetane compound is estimated to be approximately 5.2 hours. industrialchemicals.gov.au This calculation assumes a 12-hour day and is based on the compound's reaction with OH radicals. The model also predicts that reaction with ozone, another atmospheric oxidant, is not an expected degradation pathway for this chemical. industrialchemicals.gov.au This relatively short atmospheric half-life suggests that the compound is not likely to persist for long periods in the air. industrialchemicals.gov.au

There is currently a lack of specific experimental data on the photodegradation of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- in aquatic environments. However, its chemical structure, lacking chromophores that absorb sunlight at environmentally relevant wavelengths, suggests that direct photodegradation in water is unlikely to be a significant process. Indirect photodegradation, mediated by other light-absorbing substances in the water, could potentially occur, but further research is needed to determine its importance.

Table 1: Predicted Atmospheric Photodegradation Data

Parameter Predicted Value Method
Atmospheric Half-life 5.2 hours AOPWIN™ v1.92
Primary Degradation Pathway Reaction with OH radicals AOPWIN™ v1.92
Reaction with Ozone Not expected AOPWIN™ v1.92

Microbial Biodegradation Pathways and Bioremediation Potential in Soil and Water Systems

The biodegradability of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- has been assessed through modeling, which indicates that the compound is not readily biodegradable. industrialchemicals.gov.au This suggests that microbial communities in soil and water may not rapidly break down this chemical.

While specific microbial degradation pathways for this compound have not been elucidated in scientific literature, the presence of ether linkages and alkyl chains suggests potential routes for microbial attack. Microorganisms possessing enzymes capable of cleaving ether bonds, such as etherases, could potentially initiate the degradation process. Subsequent oxidation of the resulting alcohol and alkyl chain fragments would likely follow.

The potential for bioremediation of sites contaminated with this oxetane compound has not been extensively studied. Given its predicted resistance to rapid biodegradation, natural attenuation may be a slow process. Enhanced bioremediation strategies, such as bioaugmentation with specific microbial strains capable of degrading ether compounds or biostimulation to enhance the activity of indigenous microbial populations, could be explored as potential remedial actions. However, the efficacy of such approaches would require further investigation.

Table 2: Predicted Biodegradation Data

Parameter Prediction Method
Ready Biodegradability Not readily biodegradable EPI Suite™
Biodegradation Probability Low EPI Suite™
Ultimate Biodegradation Model Does not biodegrade fast EPI Suite™
Anaerobic Biodegradation Model Not expected to biodegrade anaerobically EPI Suite™

Hydrolytic Stability and Identification of Degradation Products in Aqueous Media

Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- is expected to be stable under normal environmental conditions with respect to hydrolysis. industrialchemicals.gov.au The ether and oxetane functional groups are generally resistant to hydrolysis at neutral pH. While the oxetane rings can undergo ring-opening reactions under strongly acidic or basic conditions, such extremes are not typical in most natural aqueous environments.

Predictive modeling using HYDROWIN™ (Hydrolysis Rates Program for Windows) suggests that hydrolysis of the ether linkage and the oxetane rings will be a very slow process at environmentally relevant pH values (pH 7-8). The estimated hydrolysis half-life is expected to be on the order of years.

Due to the compound's high hydrolytic stability, the identification of degradation products from this pathway under normal environmental conditions is challenging and has not been reported in the scientific literature. Should hydrolysis occur, the likely initial products would be 3-ethyl-3-hydroxymethyloxetane and its corresponding diol resulting from the cleavage of the ether bond. Further degradation of these products would depend on other environmental factors.

Table 3: Predicted Hydrolytic Stability Data

Parameter Predicted Value Method
Hydrolysis Half-life at pH 7 Very long (estimated in years) HYDROWIN™
Hydrolysis at pH 8 Very slow HYDROWIN™
Primary Hydrolysis Products 3-ethyl-3-hydroxymethyloxetane and related diols (hypothetical) Chemical Structure Analysis

Assessment of Environmental Persistence, Mobility, and Bioavailability

The environmental persistence of Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- is influenced by a combination of its degradation rates. With a short atmospheric half-life, it is not expected to persist in the air. industrialchemicals.gov.au However, its predicted resistance to biodegradation and hydrolysis suggests that it may be more persistent in soil and water.

The mobility of this compound in the environment is governed by its partitioning behavior. The logarithm of the octanol-water partition coefficient (log Kow) is a key parameter used to predict this behavior. A measured log Kow value has not been found in the literature, but estimations based on its structure suggest a moderate potential for partitioning to organic matter in soil and sediment. The measured adsorption/desorption coefficient (log Koc) of 1.68 indicates that the compound has a low affinity for soil organic carbon and is likely to be mobile in soil. industrialchemicals.gov.au

Regarding bioavailability, the potential for this compound to be taken up by aquatic organisms can be estimated by its bioconcentration factor (BCF). While experimental BCF data are unavailable, predictive models can provide an indication. Given its moderate lipophilicity, there is a potential for some level of bioaccumulation in aquatic organisms. However, its high water solubility may indicate a low bioaccumulation potential. The majority of the compound, when used in applications like printing, is irreversibly incorporated into a resin matrix, which is not expected to be mobile or bioavailable. industrialchemicals.gov.au

Table 4: Predicted Environmental Persistence and Mobility Data

Parameter Predicted/Measured Value Method/Source
Atmospheric Persistence Low (Half-life of 5.2 hours) AOPWIN™ v1.92 industrialchemicals.gov.au
Persistence in Soil/Water Moderate to High (due to slow biodegradation and hydrolysis) EPI Suite™ Prediction
Log Koc 1.68 (at 40°C) Measured industrialchemicals.gov.au
Mobility in Soil High Based on Log Koc
Bioaccumulation Potential Low to Moderate EPI Suite™ BCFBAF™ Prediction

Future Perspectives and Emerging Research Directions for Oxetane, 3,3 Oxybis Methylene Bis 3 Ethyl

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Oxetane-based Polymers)

The integration of 3,3'-[oxybis(methylene)]bis[3-ethyl-]oxetane, often abbreviated as DOX, into advanced manufacturing processes, particularly additive manufacturing (3D printing), represents a significant area of emerging research. Its utility is primarily linked to its high reactivity in cationic photopolymerization, a process that uses light to solidify liquid resins layer by layer. This characteristic is highly advantageous for technologies like stereolithography (SLA) and digital light processing (DLP).

One of the key advantages of DOX is its rapid curing speed, which is crucial for high-resolution and high-throughput 3D printing. Research has shown that in cationic photopolymerization, DOX can significantly increase the polymerization rate, especially in specialized techniques like "hot lithography," which processes highly viscous monomers at elevated temperatures. In these systems, DOX not only reacts quickly but also contributes to a higher final storage modulus of the cured material, indicating superior mechanical properties.

Detailed research findings highlight the superior performance of DOX when compared to other common crosslinkers used in photopolymerization. For instance, studies using photorheology have demonstrated that among various crosslinkers, DOX reacts the fastest and achieves the highest final storage modulus, a critical factor for the structural integrity of printed objects.

Table 1: Comparative Reactivity of DOX in Cationic Photopolymerization at 100 °C
Crosslinker MonomerAbbreviationGelation Time (t_gel) [s]Final Storage Modulus (G') [MPa]
3,3'-[oxybis(methylene)]bis[3-ethyl-oxetane]DOX10~1800
Bisphenol A diglycidyl etherBADGE>100~1250
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylateECC~40~1600
Epoxidized soybean oilESO>100~250

Future research in this area will likely focus on formulating novel photopolymer resins that leverage the unique properties of DOX. This includes the development of composites and hybrid materials where DOX is copolymerized with other monomers to achieve a tailored balance of properties such as flexibility, toughness, and thermal resistance, further expanding its application in demanding fields like aerospace, automotive, and medical device manufacturing. nagaseamerica.com

Development of Smart Materials and Responsive Systems Utilizing Oxetane-Derived Structures

The robust, cross-linked networks formed by the polymerization of 3,3'-[oxybis(methylene)]bis[3-ethyl-]oxetane provide a stable foundation for the development of smart materials and responsive systems. These materials can change their properties in response to external stimuli such as light, heat, or pH. While research specifically focused on DOX in this domain is nascent, the broader class of oxetane-containing polymers has shown significant promise.

One emerging area is the development of self-healing materials. For example, research on oxetane-substituted chitosan-polyurethane networks demonstrates a UV-initiated self-repair mechanism. rsc.org When a scratch occurs, UV light can trigger the ring-opening of oxetane (B1205548) groups and other chemical rearrangements that repair the damage and restore the material's integrity. rsc.org The high reactivity and cross-linking efficiency of DOX make it an excellent candidate for incorporation into such systems to enhance repair speed and efficiency.

Another potential application is in the creation of stimuli-responsive coatings. By copolymerizing DOX with functional monomers, it is possible to create surfaces that change their characteristics, such as wettability or adhesion, in response to environmental triggers. For instance, incorporating a fluorinated oxetane monomer alongside DOX in a photopolymerization process has been shown to produce hydrophobic surfaces. researchgate.net This approach could be extended to create coatings that are anti-fouling, self-cleaning, or have switchable surface energies. The development of shape memory polymers, which can recover their original shape from a deformed state upon heating, is another promising direction, with the stable network provided by DOX being potentially beneficial for locking in the temporary shape.

Sustainable Synthesis and Circular Economy Approaches for Oxetane-based Materials and Their Life Cycle

As with all petroleum-derived chemicals, a key future direction for 3,3'-[oxybis(methylene)]bis[3-ethyl-]oxetane is the development of sustainable synthesis pathways and circular economy models for the resulting polymers. The goal is to reduce the environmental footprint associated with their production and end-of-life disposal.

Current synthesis of oxetane monomers often relies on conventional petrochemical feedstocks. Future research will likely focus on developing bio-based routes to produce oxetane precursors. This could involve the use of renewable resources like biomass, which can be converted through fermentation or catalytic processes into the necessary chemical building blocks. While specific bio-based pathways to DOX are not yet established, the broader trend in polymer chemistry towards green synthesis provides a strong impetus for this research. mdpi.com

Polymers derived from DOX are thermosets, meaning their cross-linked nature prevents them from being melted and reformed like thermoplastics. bath.ac.uk This poses a significant recycling challenge. bath.ac.uk A critical area of future research is the design of recyclable-by-design oxetane-based thermosets. Emerging strategies for thermoset recycling that could be applied to DOX-based materials include:

Chemical Recycling: Using solvents or catalysts to break down the polymer network into its constituent monomers or oligomers, which can then be purified and re-polymerized. mdpi.com

Incorporation of Cleavable Linkages: Designing polymers with specific chemical bonds within their network that can be selectively broken under certain conditions (e.g., exposure to a specific chemical or light wavelength), allowing the material to be de-crosslinked and reprocessed. plasticsengineering.org

Development of Vitrimers: Creating a class of polymers that possess dynamic covalent bonds, allowing the network topology to be rearranged at elevated temperatures. This would enable the material to be reshaped and repaired like a thermoplastic while retaining the robust performance of a thermoset.

Furthermore, conducting comprehensive Life Cycle Assessments (LCA) will be essential to holistically evaluate the environmental impact of DOX-based materials, from raw material extraction to end-of-life management, guiding the development of truly sustainable solutions.

Interdisciplinary Research Opportunities Bridging Materials Science, Biology, and Engineering for Novel Applications

The unique combination of processing advantages and material properties offered by 3,3'-[oxybis(methylene)]bis[3-ethyl-]oxetane creates a fertile ground for interdisciplinary research, particularly at the intersection of materials science, biology, and engineering.

In the biomedical field, the fast and precise curing of DOX-based resins using light makes it a compelling candidate for the fabrication of complex medical devices and tissue engineering scaffolds. nih.gov The ability to create intricate, high-resolution 3D structures could be used to produce patient-specific implants or scaffolds that mimic the architecture of natural tissues, guiding cell growth and tissue regeneration. nih.govresearchgate.net Future work would need to rigorously assess the biocompatibility and biodegradability of DOX-derived polymers to ensure their suitability for these applications.

In microfluidics and sensor technology, the excellent adhesion, chemical resistance, and dimensional stability of DOX-based polymers are highly advantageous. toagoseiamerica.com Photolithography techniques could be used to rapidly prototype microfluidic "lab-on-a-chip" devices for diagnostic applications. Furthermore, the polymer matrix could serve as a host for sensing elements, leading to the development of robust chemical or biological sensors.

The intersection of materials science and engineering will continue to drive the use of DOX in high-performance coatings, adhesives, and composites. specialchem.com Its low viscosity and high reactivity allow for solvent-free formulations, reducing volatile organic compound (VOC) emissions. specialchem.com Research into nanocomposites, where nanoparticles are dispersed within the DOX-polymer matrix, could lead to materials with enhanced properties, such as improved strength, conductivity, or barrier performance, for applications in electronics, packaging, and aerospace.

Q & A

Q. What are the established synthetic routes for 3,3'-[oxybis(methylene)]bis[3-ethyloxetane], and what experimental conditions optimize yield?

The synthesis of oxetane derivatives often employs catalytic ring-closing etherification. For example, 3-(hydroxymethyl)oxetane can be synthesized via KOH-catalyzed cyclization of 2,2-bishydroxymethyl-1-propanol with excess diethyl carbonate under reflux, achieving 90% yield after distillation . For the target compound, analogous methods using bis-hydroxymethyl precursors and optimized carbonate ratios (e.g., 50% excess) are recommended. Key parameters include temperature control (122°C at 40 mmHg for distillation) and catalyst loading (1–2% KOH). Characterization via ¹H-NMR (e.g., δ 1.2–1.5 ppm for ethyl groups) and GC-MS ensures purity .

Q. How can researchers characterize the stability of this oxetane derivative under varying pH and thermal conditions?

Stability studies should involve accelerated degradation assays:

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring decomposition via HPLC or LC-MS. Oxetanes generally show superior stability to ketones in acidic/basic media .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >200°C for oxetanes). Comparative studies with methylene or cyclobutane analogues highlight oxetane’s resilience .

Q. Table 1: Stability Comparison of Linker Motifs

MotifpH 1–13 StabilityThermal Decomposition (°C)
OxetaneStable>200
KetoneModerate150–180
MethyleneLabile100–120

Advanced Research Questions

Q. How does the 3,3'-[oxybis(methylene)]bis[3-ethyloxetane] motif influence lipophilicity (logD) and cell permeability in drug design?

The oxetane ring reduces logD compared to methylene or gem-dimethyl linkers, enhancing aqueous solubility. For example, diaryloxetanes exhibit logD values 0.5–1.5 units lower than ketones, improving membrane permeability in Caco-2 assays . Methodological steps:

  • Calculate logD using shake-flask or chromatographic methods (e.g., reversed-phase HPLC).
  • Compare permeability via PAMPA or MDCK cell monolayers. Oxetanes often show 2–3× higher permeability than cyclobutane analogues due to reduced rotational barriers .

Q. What strategies enable functionalization of this oxetane for energetic materials or polymer applications?

  • Energetic materials : Utilize aza-Michael addition with nucleophiles (e.g., tetrazoles) to introduce nitro or azido groups. For example, 3-(nitromethylene)oxetane reacts with 5-azidotetrazole to form high-energy derivatives with detonation velocities >8000 m/s .
  • Polymer synthesis : Employ cationic ring-opening polymerization (CROP) with BF₃·OEt₂ as initiator. The bis-oxetane structure enables crosslinked networks with high thermal stability, suitable for light-blocking inks or microlens arrays .

Q. Table 2: Key Properties in Polymerization

PropertyValue/OutcomeReference
Reactivity ratio (r₁)0.85–1.10 (with oxetane comonomers)[10]
Glass transition (Tg)60–80°C (post-curing)[12]

Q. How do structural modifications of this oxetane impact metabolic stability in pharmacokinetic studies?

Oxetanes resist cytochrome P450 oxidation due to their saturated ether structure. To assess:

  • Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification.
  • Compare half-life (t₁/₂) to ketone analogues; oxetanes typically exhibit 2–4× longer t₁/₂ .
  • Introduce electron-withdrawing groups (e.g., sulfonyl) to further reduce metabolic clearance .

Contradictions and Mitigation

  • Stability vs. Reactivity : While oxetanes are stable under physiological conditions, their ring strain (~26 kcal/mol) allows selective ring-opening in synthetic chemistry. Mitigate unintended reactions by avoiding strong acids/bases during storage .
  • LogD Variability : Substituent effects (e.g., aryl vs. alkyl) can unpredictably alter logD. Use QSAR models to predict trends before synthesis .

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Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.